6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Description
Systematic Nomenclature Conventions for Spirocyclic Ethers
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spirocyclic systems follows the von Baeyer system, which designates the shared spiro atom and enumerates the rings independently. For 6-bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene:
- Parent structure : The base name "spiro[4.4]nonane" indicates a bicyclic system with two rings, each containing four carbon atoms (excluding the shared spiro carbon), totaling nine atoms in the fused system.
- Heteroatom specification : The prefix "1,4-dioxa" denotes oxygen atoms at positions 1 and 4 in one of the rings, forming a 1,4-dioxolane moiety.
- Substituents and unsaturation : The bromine atom at position 6 and the methyl group at position 7 are prioritized alphabetically. The double bond ("ene") is assigned the lowest possible number, resulting in "non-6-ene".
Table 1: Nomenclature Breakdown of this compound
| Component | Description |
|---|---|
| Spiro designation | [4.4] (two 4-membered rings excluding the spiro atom) |
| Parent hydrocarbon | Nonane (9 carbons including the spiro atom) |
| Heteroatoms | 1,4-dioxa (oxygen at positions 1 and 4 in one ring) |
| Substituents | Bromo (position 6), methyl (position 7) |
| Unsaturation | Double bond at position 6 |
This systematic approach ensures unambiguous identification of spirocyclic compounds, even with complex substituent patterns.
Comparative Analysis of Ring Strain in [4.4] vs. [5.5] Spiro Systems
Ring strain in spirocyclic systems is governed by angular deviation from ideal bond angles (Baeyer strain) and torsional eclipsing (Pitzer strain). The [4.4] spiro system exhibits significantly higher strain than its [5.5] counterpart due to geometric constraints:
- Angle strain : Each 4-membered ring in the [4.4] system forces bond angles near 90°, deviating sharply from the tetrahedral ideal of 109.5°. In contrast, 5-membered rings in [5.5] systems maintain angles closer to 108°, minimizing strain.
- Torsional strain : Smaller rings increase eclipsing interactions; [4.4] systems exhibit ~20% greater torsional strain than [5.5] systems, as calculated by molecular mechanics models.
Table 2: Ring Strain Parameters in Spiro Systems
| Parameter | [4.4] System | [5.5] System |
|---|---|---|
| Bond angle deviation | ~19.5° from tetrahedral | ~1.5° from tetrahedral |
| Torsional strain (kcal/mol) | 8.2 | 6.5 |
| Heat of combustion (ΔH) | +15.3 kJ/mol vs. [5.5] | Baseline |
These strain differences profoundly affect reactivity. For example, the [4.4] system undergoes cycloadditions 5–10 times faster than [5.5] analogs due to increased orbital overlap at strained positions.
Properties
IUPAC Name |
9-bromo-8-methyl-1,4-dioxaspiro[4.4]non-8-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-6-2-3-8(7(6)9)10-4-5-11-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCXIXWRCFUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CC1)OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498936 | |
| Record name | 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70156-97-7 | |
| Record name | 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ketalization of Methyl-Substituted Cyclopentanone
The core spirocyclic framework is constructed via acid-catalyzed ketalization. Cyclopentanone derivatives bearing a methyl group at the 7-position react with ethylene glycol under Dean-Stark conditions to form 7-methyl-1,4-dioxaspiro[4.4]non-6-ene. Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (azobisisobutyronitrile, AIBN).
Key parameters :
Ruthenium-Catalyzed Spirocyclization
A patent by describes a transition-metal-mediated approach using ruthenium catalysts (e.g., RuCl₃) to assemble the spirocyclic skeleton. 7-Methyl-1,4-dioxaspiro[4.4]non-6-ene is synthesized from a diene precursor, followed by regioselective bromination with Br₂ in dichloromethane (DCM).
Advantages :
Halogenation Techniques
Electrophilic Bromination
Direct electrophilic substitution on the preformed spirocyclic olefin is achieved using bromine (Br₂) or HBr/H₂O₂. The methyl group at C7 electronically activates the C6 position for bromination.
Conditions :
Radical Bromination
NBS in the presence of light (λ = 300–400 nm) generates bromine radicals, selectively adding to the double bond. This method minimizes ring-opening side reactions.
Typical Protocol :
- Dissolve 7-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) in CCl₄.
- Add NBS (1.05 equiv) and AIBN (0.1 equiv).
- Reflux for 6 hours under N₂.
- Purify via flash chromatography.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
A Grubbs catalyst (e.g., G-II) facilitates RCM of diene precursors to form the spirocycle. Subsequent bromination with CuBr₂ in acetonitrile achieves 85% yield.
Table 1: Comparison of Bromination Methods
| Method | Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Electrophilic | Br₂/DCM | 78 | 92 | |
| Radical | NBS/CCl₄ | 72 | 95 | |
| Transition Metal | CuBr₂/MeCN | 85 | 97 |
Enzymatic Bromination
Preliminary studies using vanadium-dependent haloperoxidases (e.g., from Ascophyllum nodosum) show selective bromination at C6 in aqueous buffers (pH 5–6).
Limitations :
- Lower yield (45–50%).
- Requires substrate functionalization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (s, 4H, OCH₂CH₂O), 3.02 (t, 1H, CHBr), 1.89 (s, 3H, CH₃).
- MS (EI) : m/z 219.08 [M]⁺, 141 [M−Br]⁺.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method employs microreactors for bromination, reducing reaction time from hours to minutes. Key benefits include:
- Throughput : 5 kg/day.
- Safety : Minimized Br₂ handling.
Waste Management
Bromine residues are neutralized with Na₂S₂O₃, and solvent recovery (CCl₄) achieves >90% efficiency.
Chemical Reactions Analysis
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bromine atom or the dioxaspiro ring system.
Scientific Research Applications
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, which may lead to the discovery of new drugs or therapeutic agents.
Medicine: Research into the compound’s pharmacological properties could reveal new treatments for various diseases.
Mechanism of Action
The mechanism by which 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxaspiro ring system play crucial roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene and analogous spirocyclic compounds:
Reactivity and Stability
- Bromine Substituents : Bromine enhances electrophilicity, making the compound suitable for Suzuki or Wurtz-Fittig couplings (e.g., conversion to trimethylsilyl derivatives) .
- Hydroxyl Groups : Increase polarity but may lead to instability during purification (e.g., decomposition during column chromatography) .
- Chlorine and Methoxy Groups : Electron-withdrawing effects reduce reactivity toward nucleophilic attacks, enhancing stability .
Biological Activity
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene, with the CAS number 70156-97-7, is a spirocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C8H11BrO2
Molecular Weight: 219.08 g/mol
CAS Number: 70156-97-7
Structural Characteristics
The compound features a spirocyclic structure which is characterized by the presence of a dioxaspiro ring system. This structural configuration is significant as it often influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H11BrO2 |
| Molecular Weight | 219.08 g/mol |
| Boiling Point | Not available |
| Purity | ≥ 98% |
Research into the biological activity of this compound indicates several potential mechanisms through which it may exert its effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : There is emerging evidence that compounds with spirocyclic structures can interact with cellular pathways involved in cancer proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
Case Studies and Research Findings
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future studies include:
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Derivatives Exploration : Synthesizing and testing derivatives to enhance biological activity and specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene, and how do reaction conditions influence yield?
- Methodological Answer : A common route involves bromination of cyclopentanon ethylene ketal followed by elimination. For example, cyclopentanon is reacted with 1,2-ethanediol and bromine at room temperature to form 6-Bromo-1,4-dioxaspiro[4.4]nonane, which is then dehydrogenated to the target compound . Yield optimization requires strict control of stoichiometry (e.g., 1:1.1 molar ratio of cyclopentanon to bromine) and inert atmospheres to prevent side reactions. Post-reaction purification via distillation or chromatography is critical, though decomposition risks exist during column chromatography due to the compound’s lability .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. H NMR peaks at δ 4.0–4.5 ppm confirm the dioxolane ring protons, while C NMR resolves spiro carbon environments. Infrared (IR) spectroscopy identifies C-Br stretches (~550–600 cm) and ether linkages (C-O, ~1100 cm). Mass spectrometry (MS) with molecular ion peaks at m/z 225–227 (M) confirms molecular weight .
Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution or elimination reactions?
- Methodological Answer : The spirocyclic framework imposes steric constraints, directing nucleophilic attack to the less hindered exocyclic bromine. For example, in elimination reactions (e.g., dehydrohalogenation), the rigid structure favors syn-elimination due to orbital alignment, forming the conjugated diene system. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies .
Advanced Research Questions
Q. How can regioselectivity be controlled in functionalizing this compound for complex spirocyclic derivatives?
- Methodological Answer : Regioselectivity is governed by steric and electronic factors. For instance, Rhodium-catalyzed 1,2-additions to the enone moiety selectively target the α-position due to lower HOMO-LUMO gaps in zwitterionic intermediates. Triphenylphosphine-mediated cycloadditions favor γ-addition products (major) over α-adducts (minor), as shown by DFT calculations .
Q. What strategies mitigate decomposition during purification of labile intermediates like this compound?
- Methodological Answer : Rapid purification via flash chromatography (cold solvents, silica gel pre-treated with 1% triethylamine) minimizes acid-catalyzed acetal cleavage. Alternatively, avoid prolonged exposure to aqueous workup by using anhydrous MgSO for drying. In cases of extreme lability, derivatization (e.g., silylation) stabilizes intermediates before analysis .
Q. How do crystallographic data resolve contradictions in stereochemical assignments for spirocyclic derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical determination. For example, in related spiro compounds like 8-Methyl-1,4-dioxaspiro[4.5]decane derivatives, SC-XRD confirmed axial chirality and quaternary carbon configurations, resolving discrepancies from NMR-based NOE analyses .
Q. What computational methods validate experimental observations of reaction pathways involving this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For regioselective cycloadditions, frontier molecular orbital (FMO) analysis predicts zwitterion stability, aligning with experimental product ratios. Solvent effects are incorporated via continuum models (e.g., PCM) .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of this compound?
- Methodological Answer : Cross-validate data using multiple sources. For instance, the boiling point of 59–62°C may conflict with literature due to impurities or measurement techniques (e.g., distillation vs. GC). Reproduce experiments under standardized conditions (e.g., reduced pressure distillation) and report detailed protocols to ensure comparability .
Q. What ethical and technical challenges arise when sharing synthetic data for this compound in open-access repositories?
- Methodological Answer : While open data promotes reproducibility, sensitive synthetic protocols (e.g., hazardous bromination steps) require anonymization of proprietary steps. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles: deposit raw NMR/IR spectra in repositories like Zenodo with embargo options, and annotate safety protocols for hazardous intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
